molecular formula C31H35N3O5 B14972874 4-{[6,7-dimethoxy-1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methylbutyl)benzamide

4-{[6,7-dimethoxy-1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methylbutyl)benzamide

Cat. No.: B14972874
M. Wt: 529.6 g/mol
InChI Key: RJWJPDGSITXIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({6,7-DIMETHOXY-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(3-METHYLBUTYL)BENZAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The structure of this compound features a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of various functional groups, such as methoxy, methyl, and benzamide, contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6,7-DIMETHOXY-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(3-METHYLBUTYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the 4-METHYLPHENYL Group: This step involves the alkylation of the quinazolinone core with 4-methylbenzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced through the reaction of the intermediate with 3-methylbutylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.

    Reduction: Formation of alcohols from the reduction of carbonyl groups.

    Substitution: Formation of nitro, sulfo, or halo derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s potential anti-inflammatory and anti-cancer properties make it a subject of interest for drug development. It can be used in cell-based assays to study its effects on different biological pathways.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored for the treatment of diseases such as cancer, inflammation, and microbial infections. Preclinical studies and clinical trials can be conducted to evaluate its efficacy and safety.

Industry

In the industry, the compound can be used in the development of new materials with specific properties. Its unique chemical structure can be exploited to create polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-({6,7-DIMETHOXY-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(3-METHYLBUTYL)BENZAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-({6,7-DIMETHOXY-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(3-METHYLBUTYL)BENZAMIDE
  • **4-({6,7-DIMETHOXY-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(3-METHYLBUTYL)BENZAMIDE
  • **4-({6,7-DIMETHOXY-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(3-METHYLBUTYL)BENZAMIDE

Uniqueness

The uniqueness of 4-({6,7-DIMETHOXY-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-(3-METHYLBUTYL)BENZAMIDE lies in its specific combination of functional groups and its quinazolinone core. This combination imparts unique chemical and biological properties that may not be present in other similar compounds. For example, the presence of methoxy groups can enhance its solubility and bioavailability, while the benzamide moiety can contribute to its binding affinity to specific molecular targets.

Properties

Molecular Formula

C31H35N3O5

Molecular Weight

529.6 g/mol

IUPAC Name

4-[[6,7-dimethoxy-1-[(4-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C31H35N3O5/c1-20(2)14-15-32-29(35)24-12-10-23(11-13-24)19-34-30(36)25-16-27(38-4)28(39-5)17-26(25)33(31(34)37)18-22-8-6-21(3)7-9-22/h6-13,16-17,20H,14-15,18-19H2,1-5H3,(H,32,35)

InChI Key

RJWJPDGSITXIFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC(C)C)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.